1-(3-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid
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Overview
Description
1-(3-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H15NO5S It is a derivative of proline, an amino acid, and features a methoxyphenyl group attached to a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid typically involves the coupling of benzenesulfonyl azides with proline derivatives. One common method includes the use of base-mediated coupling reactions. For instance, electron-donating and electron-withdrawing substituents at the para-position of the benzene ring are suitable for this protocol, providing the corresponding 2-chloroethyl (phenylsulfonyl)-prolinate in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar base-mediated coupling reactions, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives depending on the nucleophile or electrophile involved.
Scientific Research Applications
1-(3-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with proteins.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their function. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methoxyphenyl)sulfonyl]proline
- 1-[(3-Chlorophenyl)sulfonyl]proline
- 1-[(3-Methylphenyl)sulfonyl]proline
Uniqueness
1-(3-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is unique due to its specific methoxy substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution may enhance its solubility, binding affinity, and overall effectiveness in various applications compared to similar compounds.
Properties
IUPAC Name |
1-(3-methoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-18-9-4-2-5-10(8-9)19(16,17)13-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIYOLBUTQTIHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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